molecular formula C10H13N3 B8646270 2-Methyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine CAS No. 833458-98-3

2-Methyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine

Cat. No. B8646270
M. Wt: 175.23 g/mol
InChI Key: ZZLFBMKHRWVJDQ-UHFFFAOYSA-N
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Patent
US07456177B2

Procedure details

To a solution of 4-methyl-3,5,10-triaza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-10-carboxylic acid tert-butyl ester (0.1 mmol) in methanol (2 ml) was added a solution of 1N HCl in methanol (2 mL). The reaction mixture was stirred for 3 h at room temperature and the solvents were removed to leave a solid (0.1 mmol). 1H NMR (CD3OD, 400 MHz) δ 8.40 (s, 1H), 4.20–3.80 (m, 2H), 3.40–3.00 (m, 4H), 2.60 (s, 3H), 2.10 (m, 1H), 0.80 (br s, 1H); APCl MS m/z 176.2 (M+H)+.
Name
4-methyl-3,5,10-triaza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-10-carboxylic acid tert-butyl ester
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:18][CH:17]2[CH2:19][CH:10]([C:11]3[CH:12]=[N:13][C:14]([CH3:20])=[N:15][C:16]=32)[CH2:9]1)=O)(C)(C)C.Cl>CO>[CH3:20][C:14]1[N:13]=[CH:12][C:11]2[CH:10]3[CH2:19][CH:17]([CH2:18][NH:8][CH2:9]3)[C:16]=2[N:15]=1

Inputs

Step One
Name
4-methyl-3,5,10-triaza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-10-carboxylic acid tert-butyl ester
Quantity
0.1 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2C=3C=NC(=NC3C(C1)C2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC=2C3CNCC(C2C=N1)C3
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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